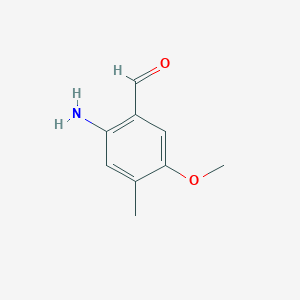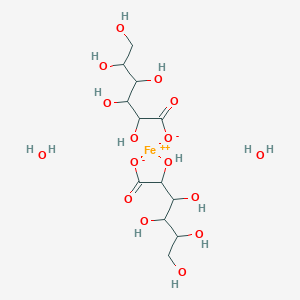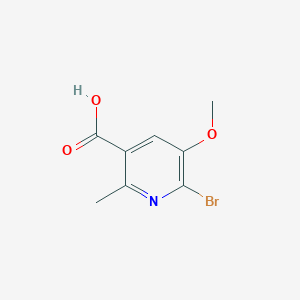
2-Amino-5-methoxy-4-methylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-methoxy-4-methylbenzaldehyde is an organic compound with the molecular formula C9H11NO2 It is a derivative of benzaldehyde, characterized by the presence of an amino group at the second position, a methoxy group at the fifth position, and a methyl group at the fourth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-5-methoxy-4-methylbenzaldehyde can be synthesized through various synthetic routes. One common method involves the nitration of 4-methoxy-2-methylbenzaldehyde, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of nitric acid and sulfuric acid for nitration, and hydrogenation or the use of reducing agents like iron and hydrochloric acid for the reduction step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-methoxy-4-methylbenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium nitrite and hydrochloric acid for diazotization, followed by coupling with phenols or amines.
Major Products Formed
Oxidation: 2-Amino-5-methoxy-4-methylbenzoic acid.
Reduction: 2-Amino-5-methoxy-4-methylbenzyl alcohol.
Substitution: Various azo compounds depending on the coupling partner.
Scientific Research Applications
2-Amino-5-methoxy-4-methylbenzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes and pigments due to its ability to form azo compounds
Mechanism of Action
The mechanism of action of 2-Amino-5-methoxy-4-methylbenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. For example, it could inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved would depend on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-2-methylbenzaldehyde: Lacks the amino group, making it less reactive in certain substitution reactions.
2-Amino-4-methylbenzaldehyde: Lacks the methoxy group, which can affect its solubility and reactivity.
2-Amino-5-methoxybenzaldehyde: Lacks the methyl group, which can influence its steric properties and reactivity
Uniqueness
2-Amino-5-methoxy-4-methylbenzaldehyde is unique due to the specific combination of functional groups on the benzene ring.
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
2-amino-5-methoxy-4-methylbenzaldehyde |
InChI |
InChI=1S/C9H11NO2/c1-6-3-8(10)7(5-11)4-9(6)12-2/h3-5H,10H2,1-2H3 |
InChI Key |
ONPGEALQUUTDDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-yl]methanol](/img/structure/B13656481.png)
![4-[[4-(Acetyloxy)-3,5-diiodophenyl]methylene]-2-methyl-5(4H)-oxazolone](/img/structure/B13656487.png)



![(NZ)-N-[(3-ethoxy-4-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B13656516.png)



